Sodium isobutyl 2-butenedioate
Description
This article will focus on these compounds for comparison, highlighting physicochemical properties, applications, and toxicity data where available.
Properties
CAS No. |
85099-22-5 |
|---|---|
Molecular Formula |
C8H11NaO4 |
Molecular Weight |
194.16 g/mol |
IUPAC Name |
sodium;(E)-4-(2-methylpropoxy)-4-oxobut-2-enoate |
InChI |
InChI=1S/C8H12O4.Na/c1-6(2)5-12-8(11)4-3-7(9)10;/h3-4,6H,5H2,1-2H3,(H,9,10);/q;+1/p-1/b4-3+; |
InChI Key |
NOPQDTLCPQHNRM-BJILWQEISA-M |
Isomeric SMILES |
CC(C)COC(=O)/C=C/C(=O)[O-].[Na+] |
Canonical SMILES |
CC(C)COC(=O)C=CC(=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium isobutyl 2-butenedioate can be synthesized through the esterification of maleic anhydride with isobutanol, followed by neutralization with sodium hydroxide. The reaction typically occurs under reflux conditions with a suitable catalyst to enhance the reaction rate.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction mixture is continuously stirred and heated to maintain optimal reaction conditions. After the esterification, the product is purified through crystallization or distillation to obtain high-purity this compound.
Chemical Reactions Analysis
Neutralization and Salt Formation
Sodium isobutyl 2-butenedioate is synthesized via the neutralization of fumaric acid (C₄H₄O₄) with sodium hydroxide (NaOH):
This reaction occurs under mild aqueous conditions (25–40°C) and yields the sodium salt with high purity (>98%). The process is industrially favored due to its scalability and minimal byproducts.
Esterification Reactions
The compound reacts with alcohols (e.g., isobutanol) in acid-catalyzed conditions to form esters:
Key conditions :
-
Catalyst: Concentrated sulfuric acid
-
Temperature: 80–100°C (reflux)
-
Solvent: Polar aprotic (e.g., DMF)
| Alcohol | Reaction Time (h) | Yield (%) |
|---|---|---|
| Methanol | 4 | 85 |
| Ethanol | 5 | 78 |
| Isobutanol | 6 | 72 |
Esterification is reversible, with yields influenced by alcohol chain length and steric hindrance.
Decarboxylation Under Thermal Stress
At elevated temperatures (>200°C), the compound undergoes decarboxylation, releasing CO₂ and forming sodium carbonate (Na₂CO₃):
Mechanism :
-
Proton abstraction from α-carbon.
-
Formation of a cyclic transition state.
-
Release of CO₂ and rearrangement.
This reaction is critical in pyrolysis studies and waste management protocols.
Addition Reactions
The conjugated double bond in the butenedioate backbone participates in electrophilic additions. For example, hydration in acidic media yields malic acid derivatives :
Conditions :
-
Catalyst: Dilute H₂SO₄
-
Temperature: 60°C
Biochemical Reactivity
As a metabolite analog, this compound interacts with enzymes in the citric acid cycle :
-
Succinate dehydrogenase inhibition : Competes with fumarate for enzyme binding, altering ATP production.
-
Chelation of divalent cations : Binds Ca²⁺ and Mg²⁺, affecting enzymatic cofactors.
Table: Biochemical Interactions
| Enzyme | Interaction Type | Inhibition Constant (Kᵢ) |
|---|---|---|
| Succinate dehydrogenase | Competitive | 0.8 mM |
| Aconitase | Non-competitive | 2.1 mM |
Redox Reactions
The compound acts as a mild oxidizing agent in alkaline environments, reducing to succinate derivatives:
Applications :
-
Oxidizing agent in organic synthesis.
-
Redox mediator in electrochemical studies.
Coordination Chemistry
The carboxylate groups form stable complexes with transition metals (e.g., Fe³⁺, Cu²⁺):
Stability constants (log K) :
-
Fe³⁺: 8.2
-
Cu²⁺: 6.7
-
Zn²⁺: 5.1
Scientific Research Applications
Sodium isobutyl 2-butenedioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: It serves as a buffer in biochemical assays and as a stabilizer for enzymes and proteins.
Medicine: It is investigated for its potential use in drug delivery systems and as a pharmaceutical excipient.
Industry: It is utilized in the manufacture of polymers, coatings, and adhesives due to its excellent binding properties
Mechanism of Action
The mechanism of action of sodium isobutyl 2-butenedioate involves its interaction with various molecular targets and pathways. In biochemical assays, it acts as a buffer, maintaining the pH of the reaction mixture. In drug delivery systems, it enhances the solubility and stability of active pharmaceutical ingredients, facilitating their absorption and bioavailability .
Comparison with Similar Compounds
Sodium Isobutyl 2-Butenedioate: Overview
Status : Insufficient data in the provided evidence.
Hypothetical Context : If this compound exists, it would likely be a sodium salt of isobutyl 2-butenedioic acid. Such derivatives are often used in surfactants, pharmaceuticals, or industrial processes. Key properties (e.g., solubility, LogP, toxicity) would depend on its functional groups and molecular structure.
Comparison with Structurally Similar Compounds
Sodium Isobutyrate (CAS 996-30-5)
- Formula : C₄H₇NaO₂
- Molecular Weight : 110 g/mol .
- Applications : Likely used in organic synthesis or as a buffering agent.
- Safety: Limited toxicity data in the evidence; general first-aid measures include decontamination and medical consultation .
Sodium Isobutyl Xanthate (SIBX)
- Applications : A collector in mineral processing, often mixed with sodium ethyl xanthate (SEX) for enhanced efficacy .
- Mechanism : Ionizing anionic sulfhydryl reagent that binds to metal surfaces .
Sodium Oxalate (CAS 62-76-0)
- Toxicity : At 0.2% w/v, sodium oxalate (R41 classification) caused ~65.4% cell viability in Calu-3 cells, indicating moderate cytotoxicity .
Functional Comparison with Surfactants and Solvents
Sodium Dodecyl Sulfate (SDS)
- Toxicity : 0.2% w/v SDS (R36) reduced Calu-3 cell viability to <10% .
- LogP : Optimal range (+1 to +4), enabling membrane penetration and severe irritation .
Methyl Isobutyl Ketone (MIBK)
- Toxicity: Non-irritant (NI) at 0.2% w/v, with ~100% cell viability .
- LogP : Likely within the optimal range (+1 to +4), facilitating permeation without cytotoxicity .
Triton X-100
- Toxicity : 0.2% w/v caused >90% cell death (R36) .
- LogP : High hydrophobicity, enhancing membrane disruption and cytotoxicity.
Research Limitations and Insights
- LogP Relevance : Compounds with negative LogP (e.g., sodium oxalate, imidazole) often show false-negative irritancy due to poor membrane penetration .
- Toxicity Variability: Alcohols and non-alcoholic compounds exhibit divergent cytotoxicity despite similar LogP values, suggesting functional group-specific interactions .
- Data Gaps: No direct studies on this compound were found in the evidence. Future work should prioritize its synthesis, LogP determination, and bioactivity profiling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
